Ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate
Description
Ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group and two distinct acyl moieties: a pyrazine-2-carbonyl group linked via an azetidine ring. While direct synthesis or biological data for this compound are absent in the provided evidence, its structural analogs suggest applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-2-25-16(24)20-7-5-19(6-8-20)14(22)12-10-21(11-12)15(23)13-9-17-3-4-18-13/h3-4,9,12H,2,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIFPGBRWQXGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine and azetidine rings, followed by the incorporation of the pyrazine moiety. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups in the compound are susceptible to hydrolysis under acidic or basic conditions:
-
Mechanistic Insight :
Substitution Reactions
The piperazine and azetidine nitrogen atoms participate in nucleophilic substitutions:
-
Key Observations :
Reduction Reactions
Selective reduction of carbonyl groups and heterocycles is achievable:
| Reaction Type | Reagents | Products | Source |
|---|---|---|---|
| Carbonyl Reduction | LiAlH₄ | Alcohol derivatives (e.g., reduced azetidine-3-methanol) | |
| Pyrazine Reduction | H₂/Pd-C | Partially saturated pyrazine (e.g., dihydropyrazine) |
-
Notes :
Oxidation Reactions
Oxidation targets the heterocyclic rings and side chains:
| Reaction Type | Reagents | Products | Source |
|---|---|---|---|
| Pyrazine Oxidation | KMnO₄ (acidic) | Pyrazine N-oxide derivatives | |
| Azetidine Oxidation | mCPBA | Azetidine epoxidation (if unsaturated bonds present) |
-
Limitations :
Ring-Opening and Rearrangement
The azetidine ring’s strain drives unique reactivity:
-
Mechanism :
Cross-Coupling Reactions
The pyrazine ring participates in metal-catalyzed couplings:
| Reaction Type | Catalyst/Reagents | Products | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acids | Biaryl-functionalized pyrazine derivatives |
-
Scope :
-
Coupling occurs at the pyrazine C-5 position if the C-2 carbonyl is deactivated.
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Stability Considerations
Scientific Research Applications
Ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:
Biology: Employed in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological macromolecules, potentially inhibiting or modulating their activity. For example, it may interact with enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
The compound’s uniqueness lies in its pyrazine-azetidine-piperazine architecture. Below, we compare its structural and functional attributes with related piperazine derivatives.
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Properties of Selected Piperazine Derivatives
*Calculated based on analogous compounds.
Key Comparative Insights
Azetidine vs. In contrast, compounds like ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate rely on planar aromatic systems for π-π stacking interactions.
Electron-Deficient vs. Electron-Rich Substituents :
- The pyrazine-2-carbonyl group in the target compound is electron-deficient, favoring interactions with basic residues in enzymes. Conversely, methoxyphenyl () or indole () substituents provide electron-rich regions for hydrophobic or cation-π interactions.
Biological Activity :
- Compounds with arylpiperazine motifs (e.g., ) exhibit serotonin receptor antagonism, as demonstrated by p-MPPI and p-MPPF in . The target compound’s pyrazine moiety may shift activity toward kinase or protease inhibition, akin to carbazole-based DNMT1 inhibitors ().
Synthetic Flexibility :
- Derivatives with chloro () or nitro () groups serve as intermediates for further functionalization. The target compound’s azetidine-piperazine scaffold could enable modular synthesis of analogs via acyl substitution.
Physicochemical Properties
Biological Activity
Ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by relevant data tables and findings from recent studies.
Chemical Structure and Synthesis
This compound is characterized by its unique heterocyclic structure, which includes a piperazine ring, an azetidine moiety, and a pyrazine carbonyl group. The synthesis typically involves multi-step reactions that integrate these components, often starting from readily available precursors.
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrazine and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against Mycobacterium tuberculosis and shown to possess notable activity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | ≤ 2 | Mycobacterium tuberculosis |
| Compound B | 0.728 | Mycobacterium tuberculosis |
| This compound | TBD | TBD |
The exact Minimum Inhibitory Concentration (MIC) for this compound has yet to be established but is anticipated to be comparable to those of related compounds.
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly its ability to inhibit specific cancer cell lines. Pyrazine derivatives have shown promise in targeting various pathways involved in tumor growth.
Table 2: Anticancer Activity of Pyrazine Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound C | 0.005 | Non-small cell lung cancer |
| This compound | TBD | TBD |
The biological activity of this compound may be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in disease pathways. The presence of the pyrazine ring is believed to enhance binding affinity to these targets, potentially leading to inhibition of their activity.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds. For instance, a study on substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, suggesting that modifications to the piperazine core can lead to enhanced biological properties .
Q & A
Q. What are the established synthetic routes for Ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate?
Answer: The synthesis typically involves multi-step reactions, starting with the coupling of pyrazine-2-carboxylic acid to azetidine-3-carboxylic acid, followed by piperazine-1-carboxylate esterification. Key steps include:
- Acylation : Pyrazine-2-carbonyl chloride reacts with azetidine-3-carboxylic acid under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the azetidine intermediate.
- Activation and Coupling : The azetidine intermediate is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled to piperazine-1-carboxylate.
- Esterification : Ethyl chloroformate or ethyl carbonates are used to introduce the ethyl ester group.
Purification via flash chromatography (hexane:ethyl acetate gradients) or recrystallization ensures high yields (>70%) and purity (>95%) .
Q. How is the structural integrity of this compound confirmed?
Answer: Structural validation employs:
- X-ray Crystallography : Resolves 3D conformation, confirming azetidine-piperazine connectivity and torsion angles. SHELX software is often used for refinement .
- NMR Spectroscopy : - and -NMR identify proton environments (e.g., pyrazine aromatic protons at δ 8.5–9.0 ppm) and carbonyl carbons (δ 165–175 ppm). 2D techniques (COSY, HSQC) validate connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 404.1582) .
Q. What analytical techniques assess the compound’s purity?
Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile:water gradients) quantify purity (>98%) and detect impurities (e.g., unreacted intermediates) .
- TLC : Monitors reaction progress using silica gel plates (hexane:ethyl acetate = 1:2, R ~0.3–0.5) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Answer: Yield optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance acyl transfer efficiency.
- Catalysis : Zn(OTf) or CuSO/sodium ascorbate accelerates azide-alkyne cycloadditions in multi-step syntheses .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during acylation.
- Purification : Gradient elution in flash chromatography reduces byproduct carryover .
Q. What strategies are used to analyze binding affinities with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) to enzymes like PARP or Plk1, with reported K values in nM ranges .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .
- Molecular Docking : AutoDock or Schrödinger Suite predicts binding poses in silico, guided by X-ray crystallographic data of homologous targets .
Q. How can contradictions in biological activity data across studies be resolved?
Answer:
- Comparative Assays : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Purity Verification : Re-test compounds with HPLC/MS to rule out degradation products .
- In Silico Validation : Use molecular dynamics simulations to assess conformational stability under assay conditions .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Tools like SwissADME estimate logP (2.5–3.5), solubility (LogS ≈ -4.5), and CYP450 inhibition risks .
- Molecular Dynamics (MD) : Simulates blood-brain barrier permeability and plasma protein binding (e.g., >90% albumin affinity) .
Q. How are structural analogs designed to improve target selectivity?
Answer:
- Structure-Activity Relationship (SAR) : Modifications include:
- Pyrazine Replacement : Substituting with triazolo-pyrimidine enhances DNA intercalation .
- Azetidine Ring Expansion : Replacing azetidine with pyrrolidine alters steric hindrance, improving enzyme fit .
- In Vitro Screening : Test analogs against panels of related enzymes (e.g., PARP1 vs. PARP2) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
